Cas no 5778-62-1 (Acridine, 9-chloro-1,2,3,4-tetrahydro-7-methyl-)
Acridine, 9-chloro-1,2,3,4-tetrahydro-7-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Acridine, 9-chloro-1,2,3,4-tetrahydro-7-methyl-
- 9-CHLORO-1,2,3,4-TETRAHYDRO-7-METHYL-ACRIDINE
- 9-Chloro-7-methyl-1,2,3,4-tetrahyd roacridine
- BS-46528
- 9-chloro-7-methyl-1,2,3,4-tetrahydroacridine
- E75310
- 9-chloro-2-methyl-5,6,7,8-tetrahydroacridine
- TQP0777
- MFCD11849269
- AKOS010641321
- 5778-62-1
- CS-0160447
-
- MDL: MFCD11849269
- Inchi: 1S/C14H14ClN/c1-9-6-7-13-11(8-9)14(15)10-4-2-3-5-12(10)16-13/h6-8H,2-5H2,1H3
- InChI Key: WTHWSNJNZUUKBX-UHFFFAOYSA-N
- SMILES: ClC1C2C=C(C)C=CC=2N=C2C=1CCCC2
Computed Properties
- Exact Mass: 231.0814771g/mol
- Monoisotopic Mass: 231.0814771g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 255
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 12.9Ų
Acridine, 9-chloro-1,2,3,4-tetrahydro-7-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01280164-100mg |
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine |
5778-62-1 | 97% | 100mg |
¥113.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01280164-250mg |
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine |
5778-62-1 | 97% | 250mg |
¥259.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01280164-1g |
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine |
5778-62-1 | 97% | 1g |
¥778.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01280164-5g |
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine |
5778-62-1 | 97% | 5g |
¥3110.0 | 2024-04-18 | |
| Chemenu | CM522356-250mg |
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine |
5778-62-1 | 97% | 250mg |
$*** | 2023-05-30 | |
| Chemenu | CM522356-1g |
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine |
5778-62-1 | 97% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM522356-5g |
9-Chloro-7-methyl-1,2,3,4-tetrahydroacridine |
5778-62-1 | 97% | 5g |
$*** | 2023-05-30 | |
| AN HUI ZE SHENG Technology Co., Ltd. | M0102148-250mg |
5778-62-1 | 97% | 250mg |
¥520.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M0102148-1g |
5778-62-1 | 97% | 1g |
¥1189.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | M0102148-5g |
5778-62-1 | 97% | 5g |
¥4150.00 | 2023-09-15 |
Acridine, 9-chloro-1,2,3,4-tetrahydro-7-methyl- Suppliers
Acridine, 9-chloro-1,2,3,4-tetrahydro-7-methyl- Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
Additional information on Acridine, 9-chloro-1,2,3,4-tetrahydro-7-methyl-
Acridine, 9-chloro-1,2,3,4-tetrahydro-7-methyl- (CAS No. 5778-62-1): A Comprehensive Overview
Acridine, 9-chloro-1,2,3,4-tetrahydro-7-methyl- (CAS No. 5778-62-1) is a significant compound in the field of pharmaceutical chemistry and biochemistry. This heterocyclic aromatic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The compound's molecular structure, characterized by a chloro-substituted acridine core, makes it a versatile scaffold for developing novel therapeutic agents.
The 9-chloro-1,2,3,4-tetrahydro-7-methyl moiety imparts specific electronic and steric properties that influence its reactivity and biological activity. This compound has been extensively studied for its role in various biochemical pathways and its potential as an intermediate in the synthesis of more complex molecules. Recent advancements in chemical biology have highlighted the importance of such derivatives in modulating enzyme function and interacting with biological targets.
In the realm of drug discovery, Acridine, 9-chloro-1,2,3,4-tetrahydro-7-methyl- (CAS No. 5778-62-1) has been explored for its ability to interfere with DNA replication and transcription processes. Its structural similarity to certain natural products has led to investigations into its potential as an antimicrobial and anticancer agent. The chloro-substituent enhances its binding affinity to biological targets, making it a valuable candidate for further development.
Recent studies have demonstrated the compound's efficacy in inhibiting specific kinases and enzymes involved in cancer progression. The tetrahydro ring system contributes to its solubility and bioavailability, which are critical factors in drug formulation. Researchers have leveraged computational modeling and high-throughput screening to identify derivatives of this compound that exhibit enhanced pharmacological properties.
The synthesis of Acridine, 9-chloro-1,2,3,4-tetrahydro-7-methyl- (CAS No. 5778-62-1) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule.
The compound's biological activity has been linked to its ability to form stable complexes with nucleic acids. This interaction has been studied using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Such studies provide insights into the molecular mechanism of action and help in designing more effective derivatives.
In conclusion, Acridine, 9-chloro-1,2,3,4-tetrahydro-7-methyl- (CAS No. 5778-62-1) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable scaffold for developing new drugs targeting various diseases. Ongoing research continues to uncover new applications and improve synthetic methodologies for this promising compound.
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